

Application Notes and Protocols for PET Imaging of (+)-Tomoxetine Receptor Occupancy

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Compound of Interest

Compound Name: (+)-Tomoxetine

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) to measure the receptor occupancy of **(+)-Tomoxetine**, a selective norepinephrine transporter (NET) inhibitor. The following protocols are based on established methodologies for imaging NET occupancy in both preclinical and clinical settings.

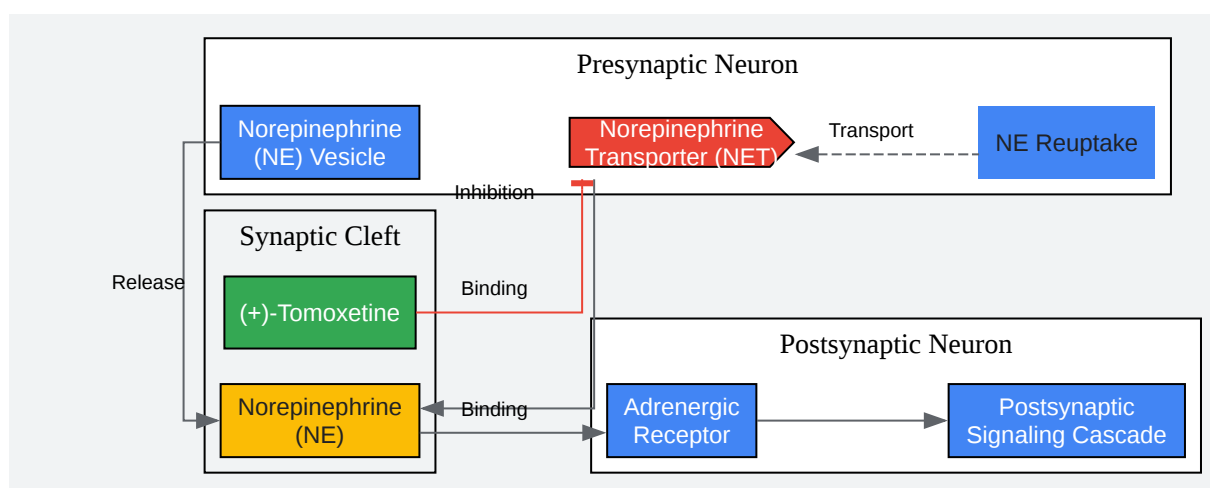
Introduction

(+)-Tomoxetine, the R-(-) isomer of tomoxetine, is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] PET imaging is a powerful, non-invasive technique that allows for the in vivo quantification of receptor or transporter occupancy by a drug.[2][3][4] By measuring the displacement of a specific radioligand from its target, PET studies can determine the relationship between drug dosage, plasma concentration, and the extent of target engagement in the brain.[2][4] This information is crucial for optimizing dosing schedules and making informed decisions in drug development.[3]

This document outlines the protocols for conducting PET studies to measure **(+)-Tomoxetine** occupancy at the NET using the radioligands (S,S)-[¹¹C]O-methylreboxetine ([¹¹C]MRB) and (S,S)-[¹⁸F]FMeNER-D₂.

Signaling Pathway of the Norepinephrine Transporter (NET)

The primary mechanism of action of **(+)-Tomoxetine** is the inhibition of the norepinephrine transporter. NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] By blocking NET, **(+)-Tomoxetine** increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.



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Norepinephrine Transporter (NET) Signaling Pathway.

Radioligands for NET PET Imaging

The selection of a suitable radioligand is critical for a successful receptor occupancy study. The following radioligands have been successfully used for imaging NET.

Radioligand	Half-life (minutes)	Precursor	Synthesis Time (minutes)	Typical Molar Activity (GBq/ μ mol)
[¹¹ C]MRB	20.4	(S,S)-2-(morpholin-2-yl-phenyl-methoxy)-phenol	~40	63-85
(S,S)-[¹⁸ F]FMeNER-D ₂	109.8	Unprotected (S,S)-desfluoro-reboxetine (NER)	~95	430-1707

Experimental Protocols

A typical receptor occupancy study involves a baseline PET scan without the drug, followed by a second PET scan after the administration of **(+)-Tomoxetine**.^[4] The percentage change in radioligand binding between the two scans is used to calculate receptor occupancy.

Radioligand Synthesis

a) Synthesis of [¹¹C]MRB [¹¹C]MRB is synthesized via the C-11 methylation of its precursor, (S,S)-2-(morpholin-2-yl-phenyl-methoxy)-phenol.^{[2][4]}

- Produce [¹¹C]CO₂ via the ¹⁴N(p, α)¹¹C nuclear reaction in a cyclotron.
- Convert [¹¹C]CO₂ to [¹¹C]CH₃I (methyl iodide).
- React [¹¹C]CH₃I with the precursor in the presence of a base.
- Purify the final product using high-performance liquid chromatography (HPLC).
- The total synthesis time is approximately 40 minutes, with a radiochemical purity of >96%.^[2]

b) Synthesis of (S,S)-[¹⁸F]FMeNER-D₂ (S,S)-[¹⁸F]FMeNER-D₂ is synthesized through the fluoromethylation of its unprotected precursor.^[5]

- Produce [¹⁸F]Fluoride in a cyclotron.

- Perform azeotropic drying of the [^{18}F]Fluoride.
- React with Br_2CD_2 to produce 1-bromo-2- ^{18}F fluoromethane- D_2 (^{18}F BFM).
- Distill the [^{18}F]BFM and react it with the unprotected precursor NER.
- Purify the final product using HPLC and solid-phase extraction (SPE).
- A fully automated synthesis can yield the final product in approximately 95 minutes.[\[5\]](#)[\[6\]](#)

Subject Preparation

a) Non-human Primates (e.g., Rhesus or Cynomolgus Monkeys)

- Fasting: Animals should be fasted overnight prior to the PET scan.
- Anesthesia: Anesthetize the animal for the duration of the imaging session. A common choice is isoflurane, though its potential effects on tracer metabolism should be considered.
[\[7\]](#)
- Catheterization: Place intravenous catheters for radioligand injection and arterial blood sampling.

b) Human Subjects

- Informed Consent: Obtain written informed consent from all participants.
- Medical History: Record a thorough medical history, including any current medications.
- Fasting: Subjects should fast for at least 4-6 hours prior to the scan. Water is permitted.
- Abstinence: Subjects should refrain from caffeine, alcohol, and smoking for at least 24 hours before the scan.
- Catheterization: Insert intravenous catheters for radioligand administration and, if required by the protocol, arterial blood sampling.

(+)-Tomoxetine Administration

For occupancy studies, **(+)-Tomoxetine** is administered before the second PET scan. The dosage and timing will depend on the study design.

Subject Type	(+)-Tomoxetine Dose	Administration Route	Timing
Non-human Primates	e.g., 0.13 mg/kg	Intravenous infusion	Infusion starts 2 hours before the PET scan.
Human Subjects	e.g., 25, 50, or 100 mg	Oral (po)	Administered a specific time before the second PET scan to allow for peak plasma concentration.

PET Scan Acquisition

- **Positioning:** Position the subject in the PET scanner to ensure the brain is within the field of view.
- **Transmission Scan:** Perform a transmission scan for attenuation correction.
- **Radioligand Injection:** Administer a bolus injection of the radioligand (e.g., ~250 MBq of [¹¹C]MRB or ~190 MBq of (S,S)-[¹⁸F]FMeNER-D₂).
- **Dynamic Scan:** Acquire dynamic PET data for 90-120 minutes for [¹¹C]MRB or up to 240 minutes for (S,S)-[¹⁸F]FMeNER-D₂.
- **Arterial Blood Sampling:** If required, collect serial arterial blood samples throughout the scan to measure the arterial input function.

Data Analysis

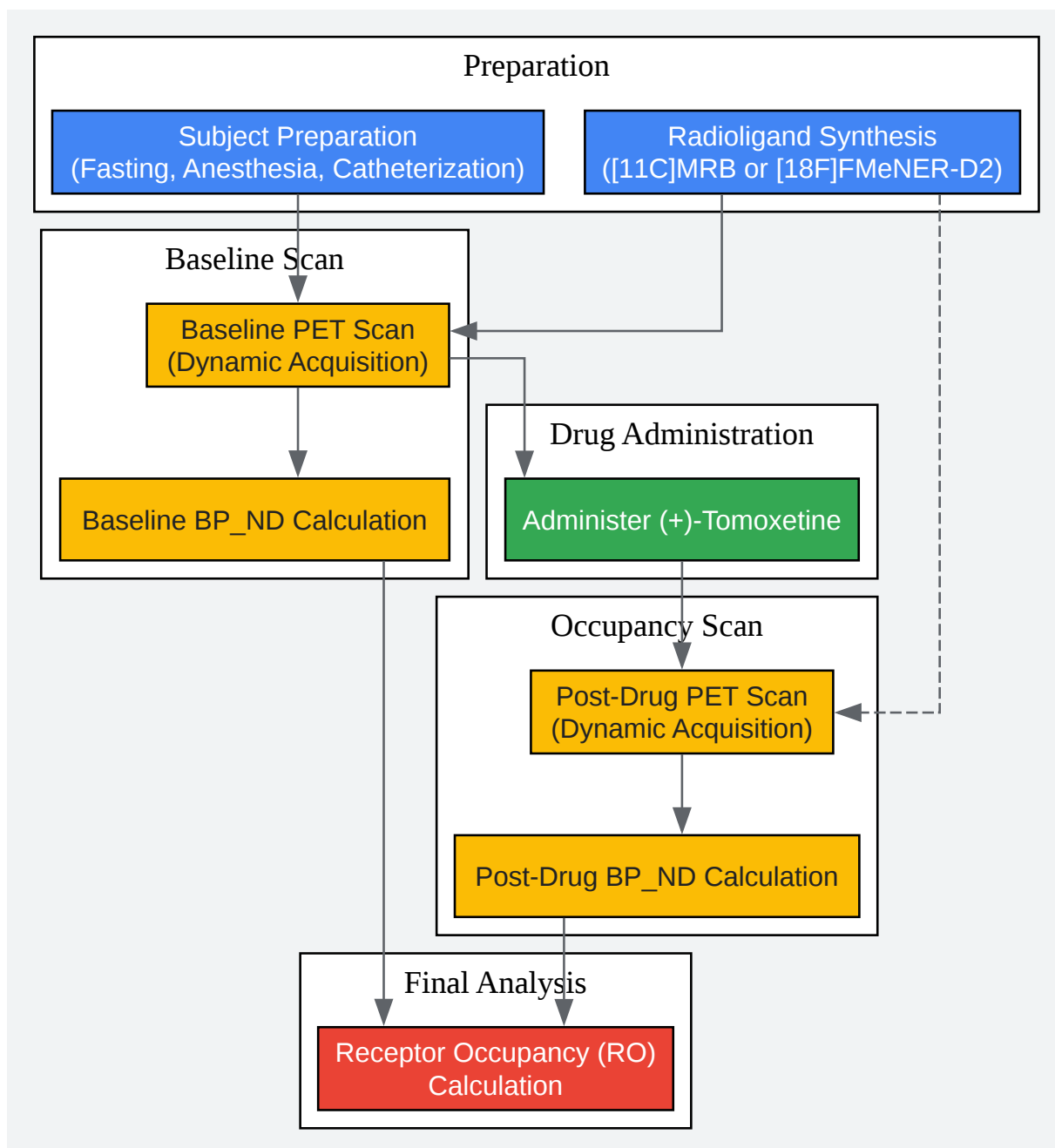
- **Image Reconstruction:** Reconstruct the dynamic PET images with corrections for attenuation, scatter, and randoms.
- **Image Co-registration:** Co-register the PET images with the subject's MRI scan to define regions of interest (ROIs).

- Time-Activity Curves (TACs): Generate TACs for each ROI.
- Kinetic Modeling: Apply a kinetic model to the TACs to estimate the binding potential (BP_ND_). The simplified reference tissue model (SRTM) or a two-tissue compartment model with arterial input function can be used. The caudate is often used as a reference region for NET imaging.[8]
- Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula:[1]

$$RO (\%) = [(BP_ND_^{(baseline)} - BP_ND_^{(drug)}) / BP_ND_^{(baseline)}] \times 100$$

Where BP_ND_^(baseline) is the binding potential from the first scan and BP_ND_^(drug) is the binding potential from the second scan after **(+)-Tomoxetine** administration.

Experimental Workflow



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Experimental Workflow for a PET Receptor Occupancy Study.

Quantitative Data Summary

The following tables summarize key quantitative data from representative **(+)-Tomoxetine** PET occupancy studies.

Table 1: **(+)-Tomoxetine** Occupancy of Norepinephrine Transporter (NET)

Radioligand	Subject	(+)-Tomoxetine Dose	Plasma Concentration (ng/mL)	NET Occupancy (%)	Brain Region	Reference
[¹¹ C]MRB	Rhesus Monkey	0.13 mg/kg (ED ₅₀)	31 ± 10 (IC ₅₀)	50	Thalamus	[9]
(S,S)-[¹⁸ F]FMeNER-D ₂	Cynomolgus Monkey	0.03 - 1.0 mg/kg	-	38 - 82	Thalamus, Locus Coeruleus	[10]
[¹¹ C]MRB	Human	25 mg	-	~24	Midbrain	[11]
[¹¹ C]MRB	Human	100 mg	-	~31	Midbrain	[11]

Table 2: Radioligand Binding Potentials (BP_ND_) at Baseline

Radioligand	Subject	Thalamus	Locus Coeruleus / Midbrain	Caudate (Reference)	Reference
[¹¹ C]MRB	Rhesus Monkey	1.8 ± 0.3	-	-	[9]
(S,S)-[¹⁸ F]FMeNER-D ₂	Human	0.54 ± 0.19	0.35 ± 0.25	-	[8]
[¹¹ C]MRB	Human	1.48 (DVR)	1.48 (DVR)	1.0 (DVR)	[11]

DVR: Distribution Volume Ratio

Conclusion

PET imaging with radioligands such as [¹¹C]MRB and (S,S)-[¹⁸F]FMeNER-D₂ is a valuable tool for quantifying the in vivo occupancy of the norepinephrine transporter by **(+)-Tomoxetine**. The

protocols and data presented here provide a framework for designing and conducting robust receptor occupancy studies to support the development of drugs targeting the noradrenergic system. Careful adherence to standardized procedures is essential for obtaining high-quality, reproducible data.

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